N-omega-Propyl-L-arginine N-omega-Propyl-L-arginine Nω-Propyl-L-Arginine is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Nω-Propyl-L-Arginine is a competitive inhibitor of bovine nNOS having a Ki value of 57 nM. The Ki values for eNOS (bovine) and iNOS (murine) are 8.5 and 180 µM, respectively. Nω-propyl-L-Arginine therefore exhibits 3,000-fold and 150-fold selectivity for the neuronal isoform versus the inducible (murine) and endothelial (bovine) isoforms of NOS, respectively.

Brand Name: Vulcanchem
CAS No.: 137361-05-8
VCID: VC20750521
InChI: InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1
SMILES: CCCN=C(N)NCCCC(C(=O)O)N
Molecular Formula: C9H20N4O2
Molecular Weight: 216.28 g/mol

N-omega-Propyl-L-arginine

CAS No.: 137361-05-8

Cat. No.: VC20750521

Molecular Formula: C9H20N4O2

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

N-omega-Propyl-L-arginine - 137361-05-8

Specification

Description Nω-Propyl-L-Arginine is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Nω-Propyl-L-Arginine is a competitive inhibitor of bovine nNOS having a Ki value of 57 nM. The Ki values for eNOS (bovine) and iNOS (murine) are 8.5 and 180 µM, respectively. Nω-propyl-L-Arginine therefore exhibits 3,000-fold and 150-fold selectivity for the neuronal isoform versus the inducible (murine) and endothelial (bovine) isoforms of NOS, respectively.

CAS No. 137361-05-8
Molecular Formula C9H20N4O2
Molecular Weight 216.28 g/mol
IUPAC Name (2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid
Standard InChI InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1
Standard InChI Key AOMXURITGZJPKB-ZETCQYMHSA-N
Isomeric SMILES CCCN=C(N)NCCC[C@@H](C(=O)O)N
SMILES CCCN=C(N)NCCCC(C(=O)O)N
Canonical SMILES CCCN=C(N)NCCCC(C(=O)O)N
Appearance Assay:≥98%A crystalline solid

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